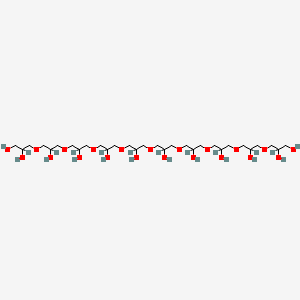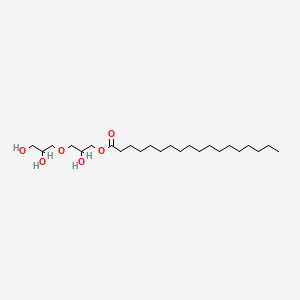
Ponceau 3R
Overview
Description
Ponceau 3R, also known as C.I. Food Red 6, is a synthetic azo dye that was historically used as a red food colorant. It belongs to the family of Ponceau dyes, which are named after the French word for “poppy-colored.” The chemical formula for this compound is C19H16N2Na2O7S2, and its molecular weight is 494.44 g/mol . This compound is characterized by its vibrant red color and is used in various applications, including textiles, food products, and biological staining.
Mechanism of Action
Target of Action
Ponceau 3R, also known as C.I. Food Red 6, is an azo dye Azo dyes are synthetic compounds characterized by the presence of an azo group (-N=N-), which is responsible for their vibrant colors
Mode of Action
The azo group can form complexes with various molecules, altering their properties and leading to changes in the system where it is applied .
Biochemical Pathways
Azo dyes in general have been associated with various biological effects, including potential genotoxicity
Pharmacokinetics
Like other azo dyes, it is likely that this compound is absorbed and distributed in the body after ingestion, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Some studies suggest that azo dyes can cause dna damage
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of similar azo dyes has been shown to be enhanced under solar light irradiation . The pH, temperature, and presence of other chemicals can also affect the action and stability of this compound .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Ponceau 3R are not fully understood. As an azo dye, it is known to interact with various biomolecules. The nature of these interactions is largely dependent on the specific chemical structure of this compound .
Cellular Effects
This compound has been shown to have toxic effects on cells, particularly in the liver . Histopathological studies have revealed fatty metamorphoses, hydropic degeneration, acidophilic degeneration, cell edema, and single cell necrosis of hepatic cells . These effects of this compound on cellular function highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an azo compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that azo dyes can be unstable and degrade over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. Chronic oral toxicity and carcinogenicity studies in rats have shown that body weight gains were inhibited at all dosage levels of this compound, especially at the 2.0% level . Furthermore, neoplastic changes attributable to this compound were observed in the liver .
Metabolic Pathways
As an azo dye, it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
As a water-soluble compound , it is likely to be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its water-soluble nature , it may be localized in the cytoplasm or within organelles that have aqueous environments
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponceau 3R is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a naphthol derivative to produce the azo dye. The reaction typically occurs under acidic conditions, with the presence of sodium nitrite and hydrochloric acid being common reagents .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with the naphthol derivative in a controlled environment to ensure consistent quality and yield. The final product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Ponceau 3R undergoes various chemical reactions, including:
Oxidation: The azo group (-N=N-) can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduction leads to the formation of aromatic amines.
Substitution: Substituted products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Ponceau 3R has a wide range of applications in scientific research:
Chemistry: It is used as a standard dye in chromatography and spectrophotometry for the analysis of various compounds.
Biology: this compound is employed as a biological stain for proteins in techniques such as Western blotting and protein quantification.
Medicine: Although its use in food has declined due to safety concerns, this compound is still used in some diagnostic assays and medical research.
Industry: The dye is used in the textile industry for coloring fabrics and in the paper industry for coloring paper products
Comparison with Similar Compounds
Ponceau 3R is part of a family of azo dyes, which include:
Ponceau 4R: Another red azo dye used in food and cosmetics. It has a similar structure but different substituents on the aromatic rings.
Ponceau S: Used primarily for staining proteins in biological research.
Carmoisine: A red azo dye used in food and cosmetics, similar in structure but with different functional groups.
Uniqueness: this compound is unique due to its specific combination of substituents on the aromatic rings, which gives it distinct chemical and physical properties. Its vibrant red color and ability to bind to proteins make it particularly useful in biological staining and analytical applications .
Properties
CAS No. |
3564-09-8 |
|---|---|
Molecular Formula |
C19H18N2NaO7S2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28); |
InChI Key |
HNHAXVUYRRSISO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |
Appearance |
Solid powder |
Color/Form |
DARK RED POWDER FORMS CHERRY-RED SOLN IN WATER & ACIDS |
melting_point |
greater than 572 °F (NTP, 1992) |
| 3564-09-8 | |
physical_description |
Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
50 to 100 mg/mL at 66° F (NTP, 1992) SOL IN WATER, SLIGHTLY SOL IN ALCOHOL Sol in acids; slightly soluble in alcohol; insol in alkalies INSOL IN VEGETABLE OILS |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ponceau 3R; NSC10461; NSC-10461; NSC10461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


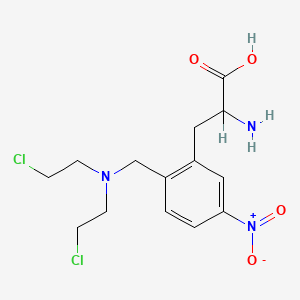
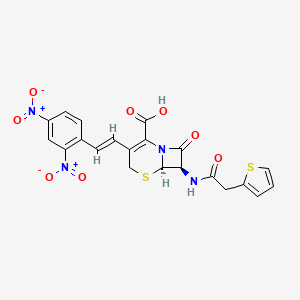
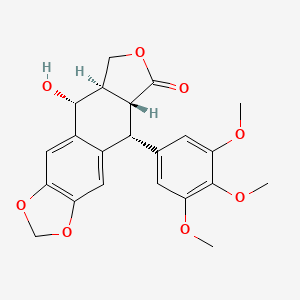
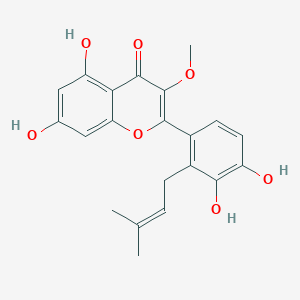
![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)
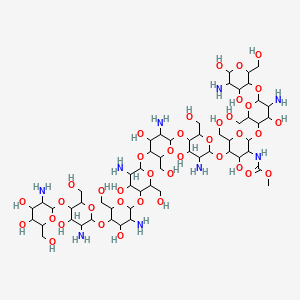
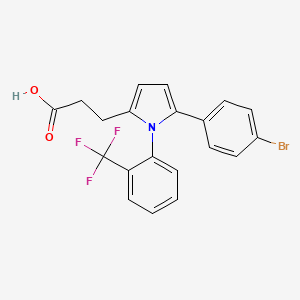
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)
![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)



